N-(4-carbamoyloxan-4-yl)-6-methylpyridine-3-carboxamide
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Overview
Description
N-(4-carbamoyloxan-4-yl)-6-methylpyridine-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carbamoyloxan group and a carboxamide group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoyloxan-4-yl)-6-methylpyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach is to start with 6-methylpyridine-3-carboxylic acid, which undergoes a series of reactions including amidation and carbamoylation to introduce the carbamoyloxan group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring consistent quality. Key factors include the selection of raw materials, reaction optimization, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoyloxan-4-yl)-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-carbamoyloxan-4-yl)-6-methylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which N-(4-carbamoyloxan-4-yl)-6-methylpyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are conducted to elucidate these interactions and understand the compound’s mode of action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with carbamoyloxan or carboxamide groups. Examples are:
- N-(4-carbamoyloxan-4-yl)-pyridine-3-carboxamide
- 6-methylpyridine-3-carboxamide
Uniqueness
N-(4-carbamoyloxan-4-yl)-6-methylpyridine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-carbamoyloxan-4-yl)-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9-2-3-10(8-15-9)11(17)16-13(12(14)18)4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H2,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMLQMXLQMNCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2(CCOCC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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